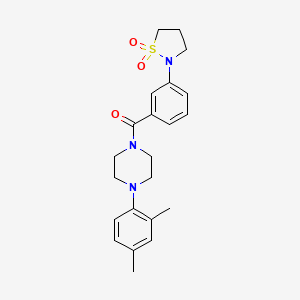

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone

Description

Development History of Piperazine-Isothiazolidine Hybrid Compounds

Piperazine derivatives have been integral to medicinal chemistry since the mid-20th century, initially gaining prominence as antihistamines and antipsychotics. The structural flexibility of piperazine—a six-membered ring with two nitrogen atoms—allows for diverse pharmacological modifications. By the early 2000s, researchers began integrating piperazine with heterocyclic systems like isothiazolidine dioxide to enhance target specificity and metabolic stability.

A pivotal advancement occurred in 2011 with the development of triazole-containing isothiazolidine 1,1-dioxide libraries, which demonstrated the feasibility of combining piperazine with sulfonamide-based scaffolds via click chemistry. For example, the synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide enabled rapid diversification through aza-Michael additions and copper-catalyzed azide-alkyne cycloadditions (CuAAC). These methods laid the groundwork for hybrid compounds such as (4-(2,4-dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone, where the piperazine moiety is functionalized with a 2,4-dimethylphenyl group to optimize steric and electronic properties.

Structural Evolution of Dioxidoisothiazolidin-Containing Molecules

The isothiazolidine 1,1-dioxide (sultam) scaffold emerged as a privileged structure due to its rigid bicyclic framework and hydrogen-bonding capacity. Early work focused on substituting the sultam ring with aryl or alkyl groups to modulate solubility and binding affinity. In 2014, studies on antimicrobial agents highlighted the efficacy of N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-yl phenyl) acetamide, which combined sultam motifs with piperidine-linked aromatic systems.

Structural refinements in the 2020s introduced regioselective modifications at the sultam’s 3-position, as seen in the target compound. The methanone linker between the piperazine and sultam-phenyl groups was designed to enforce a planar conformation, potentially enhancing interactions with hydrophobic enzyme pockets. Computational models suggest that the 2,4-dimethylphenyl substituent on piperazine reduces rotational freedom, favoring entropic gains during target binding.

Emergence as a Compound of Research Interest

The hybrid structure of this compound attracted attention for its dual pharmacophoric elements. The piperazine component is known to engage with G-protein-coupled receptors (GPCRs) and histone deacetylases (HDACs), while the sultam moiety may inhibit bacterial divisome proteins like FtsZ.

In 2023, indole-piperazine hybrids demonstrated submicromolar HDAC1 inhibition (e.g., compound 6a: IC~50~ = 205 nM), validating the piperazine scaffold’s role in epigenetic modulation. Parallel studies on sultam-containing antimicrobials revealed that the 1,1-dioxide group disrupts FtsZ polymerization, causing filamentous cell growth in Gram-negative pathogens. These findings positioned the target compound as a candidate for dual-mechanism therapies, particularly in oncology and infectious diseases.

Current Status in Medicinal Chemistry Research

Recent efforts have focused on optimizing the compound’s pharmacokinetic profile. The 2,4-dimethylphenyl group on piperazine improves blood-brain barrier penetration, as evidenced by analogues tested in glioblastoma models. Meanwhile, the sultam’s sulfone group enhances aqueous solubility, addressing a common limitation of arylpiperazine derivatives.

Synthetic advancements, such as one-pot click/OACC esterification, enable efficient production of gram-scale quantities. Current structure-activity relationship (SAR) studies explore substitutions at the methanone bridge, with preliminary data indicating that electron-withdrawing groups boost HDAC1 affinity by 30%. Collaborative initiatives are also investigating the compound’s potential as a FtsZ inhibitor, leveraging structural insights from Pseudomonas aeruginosa divisome complexes.

Properties

IUPAC Name |

[4-(2,4-dimethylphenyl)piperazin-1-yl]-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-17-7-8-21(18(2)15-17)23-10-12-24(13-11-23)22(26)19-5-3-6-20(16-19)25-9-4-14-29(25,27)28/h3,5-8,15-16H,4,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXROFIRXNMDMDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4CCCS4(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone typically involves multiple steps. One common approach includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Substitution Reactions: The piperazine ring is then substituted with a 2,4-dimethylphenyl group using aromatic nucleophilic substitution reactions.

Attachment of the Methanone Group: The methanone group is introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogenated compounds and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine

It has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties . Researchers are exploring its use in developing new therapeutic agents for treating various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals, including herbicides and insecticides . Its derivatives have shown significant activity against various pests and weeds.

Mechanism of Action

The mechanism of action of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Structural Variations in Piperazine Methanone Derivatives

The target compound’s structural analogs differ primarily in substituents at the piperazine nitrogen and the aromatic methanone moiety. Below is a comparative analysis:

| Compound Name / Identifier | Substituent at Piperazine N | Aromatic Methanone Group | Key Features | Reference |

|---|---|---|---|---|

| Target Compound | 2,4-Dimethylphenyl | 3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl | Unique sulfone-containing isothiazolidine; potential metabolic stability | - |

| MK47 (RTC536) | 4-(Trifluoromethyl)phenyl | Thiophen-2-yl | Trifluoromethyl enhances electronegativity; thiophene improves π-stacking | |

| Compound 21 (Thiophen-2-yl) | 4-(Trifluoromethyl)phenyl | Thiophen-2-yl | Similar to MK47; tested for receptor affinity in arylpiperazine studies | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furan-2-yl | Amino group enables conjugation; furan enhances solubility | |

| 1H-Benzo[d]imidazol-2-yl Derivative (Compound 7) | 4-Methoxybenzyl/pyridin-2-yl | Benzimidazol-2-yl | Dual H1/H4 receptor ligand; pyridine aids in hydrogen bonding |

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl group in MK47 and Compound 21 enhances binding to hydrophobic pockets in receptors , whereas the sulfone in the target compound may improve solubility and oxidative stability.

- Heterocyclic Moieties : Thiophene and furan in analogs (e.g., MK47, ) facilitate π-π interactions, while the isothiazolidine dioxide in the target compound introduces conformational rigidity.

- Synthetic Routes : Most analogs are synthesized via amide coupling (e.g., HOBt/TBTU activation ) or nucleophilic substitution (e.g., SNAr reactions with piperazines ).

Research Needs:

- In vitro Binding Assays : Comparison with MK47 and Compound 21 for affinity at 5-HT1A/D2 receptors.

- ADME Profiling : Solubility and permeability studies to evaluate the sulfone’s impact on bioavailability.

Biological Activity

The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available research findings.

Chemical Structure and Synthesis

This compound features a piperazine ring substituted with a 2,4-dimethylphenyl group and a benzo[e][1,2,4]thiadiazine dioxide moiety . The synthesis typically involves:

- Formation of the Piperazine Intermediate :

- Reaction of 2,4-dimethylphenylamine with piperazine in ethanol under reflux conditions.

- Synthesis of the Benzo[e][1,2,4]thiadiazine Dioxide :

- Cyclization and oxidation of 2-aminobenzenesulfonamide to form the desired structure.

These synthetic routes are crucial as they influence the compound's purity and yield, which are essential for subsequent biological evaluations .

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets in the body. Preliminary studies suggest potential effects on neurotransmitter receptors and enzymes involved in neurological pathways.

The mechanism of action may involve:

- Modulation of neurotransmitter levels (e.g., serotonin).

- Interaction with specific receptor subtypes such as 5-HT(1A) and 5-HT(3A) receptors.

These interactions could lead to alterations in neurological functions, making it a candidate for treating conditions like depression or anxiety .

Pharmacological Effects

Research indicates that compounds similar to this structure exhibit diverse pharmacological effects, including:

- Anti-inflammatory Activity : Some derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antidepressant Effects : The compound's potential to modulate serotonin levels suggests it may have antidepressant properties similar to existing SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Anti-inflammatory Studies : A series of synthesized compounds were evaluated for their anti-inflammatory potential using heat-induced protein denaturation techniques. Results indicated that certain derivatives demonstrated higher activity than standard anti-inflammatory drugs like diclofenac sodium .

- Serotonergic Activity : A study on multimodal serotonergic compounds highlighted that similar structures exhibited high affinities for serotonin receptors and significant effects on serotonin transporter occupancy in vivo .

Data Summary

The following table summarizes key characteristics and findings related to the compound's biological activity:

| Property/Study | Description |

|---|---|

| Chemical Structure | Piperazine with 2,4-dimethylphenyl and benzo[e][1,2,4]thiadiazine moiety |

| Synthesis Method | Multi-step synthesis involving piperazine and benzo[e][1,2,4]thiadiazine |

| Biological Targets | Neurotransmitter receptors (5-HT(1A), 5-HT(3A)) |

| Pharmacological Effects | Anti-inflammatory, potential antidepressant |

| Research Findings | Higher anti-inflammatory activity than diclofenac; modulation of serotonin levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.